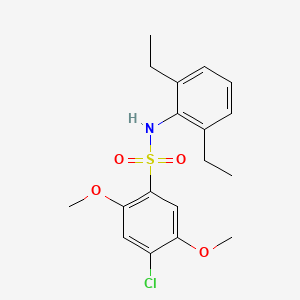
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as CDSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CDSB has been synthesized using various methods, and its potential as a therapeutic agent has been explored through scientific research.
作用機序
CDSB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, CDSB reduces inflammation and inhibits cancer cell growth.
Biochemical and Physiological Effects:
CDSB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CDSB inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CDSB also inhibits the production of pro-inflammatory cytokines in vitro and in vivo. In addition, CDSB has been shown to reduce blood glucose levels in diabetic rats.
実験室実験の利点と制限
CDSB has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases. However, there are also limitations to using CDSB in lab experiments. It has low solubility in water, which can limit its bioavailability. In addition, further studies are needed to determine the optimal dosage and administration route for CDSB.
将来の方向性
There are several future directions for the study of CDSB. Further studies are needed to determine the optimal dosage and administration route for CDSB. In addition, studies are needed to investigate the potential of CDSB as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Furthermore, the development of novel formulations of CDSB with improved bioavailability could enhance its therapeutic potential. Finally, studies are needed to investigate the potential of CDSB as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, CDSB is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been synthesized using various methods, and its potential as a therapeutic agent has been explored through scientific research. CDSB has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases. However, further studies are needed to determine the optimal dosage and administration route for CDSB, and to investigate its potential as a lead compound for the development of new drugs.
合成法
CDSB can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline. These methods have been optimized to produce high yields of CDSB with high purity.
科学的研究の応用
CDSB has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. Scientific research has shown that CDSB has anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that CDSB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CDSB has also been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
特性
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-5-12-8-7-9-13(6-2)18(12)20-25(21,22)17-11-15(23-3)14(19)10-16(17)24-4/h7-11,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFVPENAFNHAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


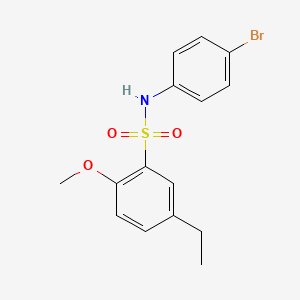
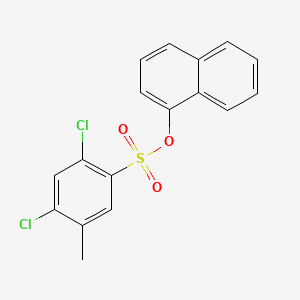
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
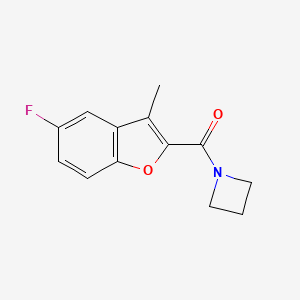
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

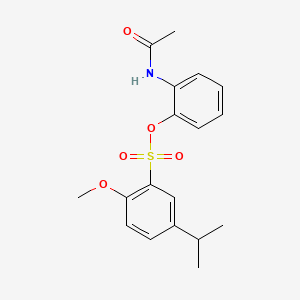
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
